(1S,2S)-(+)-Pseudoephedrinepropionamide
(1S,2S)-(+)-Pseudoephedrinepropionamide
Brand Name:
Vulcanchem
CAS No.:
159213-03-3
VCID:
VC21128273
InChI:
InChI=1S/C13H19NO2/c1-4-12(15)14(3)10(2)13(16)11-8-6-5-7-9-11/h5-10,13,16H,4H2,1-3H3/t10-,13+/m0/s1
SMILES:
CCC(=O)N(C)C(C)C(C1=CC=CC=C1)O
Molecular Formula:
C13H19NO2
Molecular Weight:
221.29 g/mol
(1S,2S)-(+)-Pseudoephedrinepropionamide
CAS No.: 159213-03-3
Cat. No.: VC21128273
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159213-03-3 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide |
| Standard InChI | InChI=1S/C13H19NO2/c1-4-12(15)14(3)10(2)13(16)11-8-6-5-7-9-11/h5-10,13,16H,4H2,1-3H3/t10-,13+/m0/s1 |
| Standard InChI Key | NOUIRZGGWSLLAJ-GXFFZTMASA-N |
| Isomeric SMILES | CCC(=O)N(C)[C@@H](C)[C@H](C1=CC=CC=C1)O |
| SMILES | CCC(=O)N(C)C(C)C(C1=CC=CC=C1)O |
| Canonical SMILES | CCC(=O)N(C)C(C)C(C1=CC=CC=C1)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator